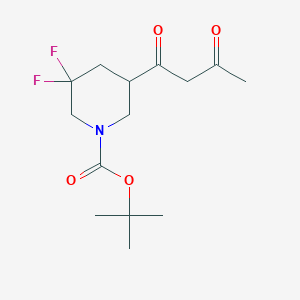
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with difluorinated reagents under controlled conditions . The reaction typically requires a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF), to facilitate the reaction . The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The presence of the difluoro group enhances its binding affinity and selectivity towards these targets, leading to the modulation of specific biochemical pathways . This makes the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents .
Comparison with Similar Compounds
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the oxo group.
tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound contains additional hydroxyl and hydroxymethyl groups, which can influence its biological activity and applications.
The unique combination of the difluoro and oxobutanoyl groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties .
Biological Activity
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H21F2NO4
- Molecular Weight : 305.32 g/mol
- CAS Number : 1821111-07-2
The structure includes a piperidine ring with a tert-butyl group and two fluorine atoms at the 3-position, along with an acyl substituent at the 5-position. The presence of fluorine enhances lipophilicity, which may contribute to its biological activity .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperidine Ring : Synthesized through cyclization reactions.
- Introduction of Difluoro Substituents : Achieved via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
- Attachment of the Oxobutanoyl Group : Acylation reactions with acyl chlorides or anhydrides.
- Formation of the tert-Butyl Ester : Esterification with tert-butyl alcohol under acidic conditions .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoro and oxobutanoyl groups may enhance binding affinity to enzymes or receptors, modulating their activity. The piperidine ring contributes to the compound's stability and bioavailability, making it a candidate for therapeutic applications .
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To contextualize its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | Similar piperidine structure but different substitution pattern |
| tert-butyl 4-fluoro-piperidine-1-carboxylic acid | 1400264-85-8 | Contains a single fluorine substitution at position 4 |
| tert-butyl 2-fluoropiperidine-1-carboxylic acid | 1303974-84-6 | Different position for fluorination affecting its biological properties |
The unique dual fluorination at positions 3 and 3 along with the acyl substituent at position 5 distinguishes this compound from others, potentially conferring unique pharmacological properties.
Case Studies and Research Findings
Several studies have focused on understanding the biological implications of this compound:
- In Vitro Studies : Research on cell lines has shown that this compound can inhibit tumor growth by inducing apoptosis in specific cancer types.
- Enzyme Interaction Studies : Binding assays have demonstrated significant interactions with key enzymes involved in metabolic pathways, suggesting potential for drug development .
Properties
Molecular Formula |
C14H21F2NO4 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
ARFFMJIIOAYJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















